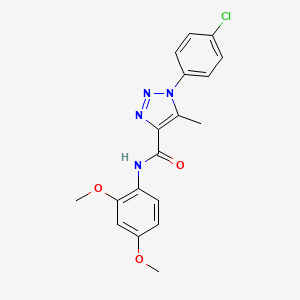

![molecular formula C22H26N4OS B5538487 5-(4-叔丁基苯基)-4-[(4-丙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5538487.png)

5-(4-叔丁基苯基)-4-[(4-丙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including the compound , typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate. This process yields the basic nucleus to which various substituents can be added to achieve the desired compound. Modern instrumental methods of analysis, such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, confirm the chemical structure of the synthesized compounds (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is typically characterized using X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the bond lengths, dihedral angles, and overall geometry of the compound, contributing to our understanding of its reactivity and interactions with biological molecules (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, including aminomethylation and cyanoethylation, which modify their properties for potential biological activities. These reactions often target the nitrogen atom in the triazole ring, leading to compounds with interesting chemical reactivity and potential as DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives are significant for their solubility, stability, and biological activity. These compounds are typically crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperature and solubility play a crucial role in their pharmacokinetic properties and application in medicinal chemistry (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, biological activity prediction, and interaction with biological targets, are central to their application in drug design and discovery. Theoretical studies, including DFT and time-dependent DFT calculations, provide insights into the electronic structure and potential biological activities of these compounds, guiding the synthesis of new derivatives with enhanced biological activity (Srivastava et al., 2016).

科学研究应用

合成和结构分析

5-(4-(叔丁基)苯基)-4-((R)氨基)-4H-1,2,4-三唑-3-硫醇的合成和结构特征已经得到研究,突出了它们广泛的生物活性和低毒性。这些特性使得这些衍生物有望用于进一步的化学结构和生物活性研究,旨在发现具有生物活性的物质。该研究合成了10种新化合物,研究了它们的理化性质,并通过现代仪器分析方法证实了这一点(Aksyonova-Seliuk、Panasenko 和 Knysh,2018)。

抗肿瘤活性

对4-(叔丁基)-5-(1H-1,2,4-三唑-1-基)-N-(2-羟基-3,5-二碘苯甲基)噻唑-2-胺的研究表明具有显着的抗肿瘤活性。该化合物的晶体结构通过单晶X射线衍射确定,结果表明它形成各种分子间氢键,有助于其稳定性和对HeLa细胞系的活性,IC50值为26 μM (Ye Jiao等,2015)。

抗菌活性

一项关于新型1,2,4-三唑衍生物的合成和抗菌活性的研究证明了这些化合物对各种微生物的潜力。该研究合成了新的4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,展示了它们对被测微生物的良好或中等活性,突出了1,2,4-三唑衍生物在抗菌研究中的多功能性(Bektaş等,2010)。

缓蚀

吡啶基取代三唑的席夫碱,包括5-(4-叔丁基苯基)-4-[(4-丙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇的衍生物,已被评估为盐酸溶液中低碳钢的缓蚀剂。其中一项研究发现,这些化合物表现出优异的缓蚀性能,支持在低碳钢表面形成保护性缓蚀剂膜,从而防止腐蚀(Ansari、Quraishi 和 Singh,2014)。

属性

IUPAC Name |

3-(4-tert-butylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-5-14-27-19-12-6-16(7-13-19)15-23-26-20(24-25-21(26)28)17-8-10-18(11-9-17)22(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,25,28)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIDTFMVZJGLG-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

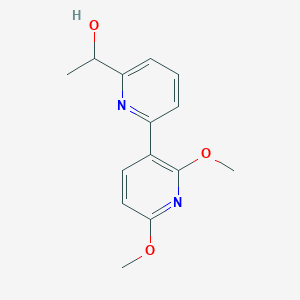

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)